

Technical Support Center: Improving CPAP Localization with Expansion Microscopy

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Compound of Interest

Compound Name: CpCpA

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the resolution of Centrosome and Proteasome (CPAP) localization using expansion microscopy (ExM).

Frequently Asked Questions (FAQs)

Q1: What is expansion microscopy (ExM) and how can it improve the resolution of CPAP localization?

Expansion microscopy is a technique that physically expands a biological specimen, allowing for nanoscale imaging on conventional fluorescence microscopes.^[1] By embedding the sample in a swellable hydrogel and then expanding it, the distance between molecules is increased, enabling resolution beyond the diffraction limit of light.^{[2][3]} For a protein like CPAP, which is localized to the sub-diffraction-limited space of the centriole, ExM can physically separate it from other densely packed centrosomal proteins, allowing for more precise localization and analysis of its distribution.^{[4][5]}

Q2: What level of resolution can I expect to achieve for CPAP using ExM?

The effective resolution of ExM is determined by the original resolution of your microscope and the expansion factor of the gel.^[6] A standard confocal microscope with a resolution of ~250 nm, combined with a 4x expansion, can achieve an effective resolution of ~60-70 nm.^{[7][6]} More advanced ExM protocols, such as iterative ExM (iExM) or X10 expansion, can achieve

resolutions down to ~25 nm.[\[7\]](#)[\[8\]](#) Combining ExM with super-resolution techniques like STED or STORM can push the resolution even further.[\[4\]](#)[\[6\]](#)[\[9\]](#)

Q3: What are the main variants of expansion microscopy, and which one is best for CPAP?

Several ExM variants exist, each with its own advantages:

- Protein-retention ExM (proExM): This is a good general-purpose method for imaging proteins and is well-suited for CPAP antibody staining.[\[7\]](#)[\[10\]](#)
- Expansion fluorescence in situ hybridization (ExFISH): This method is used for imaging RNA molecules and would be applicable if you are studying CPAP mRNA localization.[\[7\]](#)[\[10\]](#)
- Iterative ExM (iExM): This involves multiple rounds of expansion to achieve higher resolution, which could be beneficial for resolving the fine details of CPAP organization.[\[7\]](#)[\[1\]](#)
- X10 expansion microscopy: A protocol that achieves a 10-fold expansion in a single step, offering ~25-30 nm resolution on conventional microscopes.[\[8\]](#)

For most applications focused on CPAP protein localization, proExM is a robust and well-documented starting point.[\[10\]](#)[\[11\]](#)

Q4: Can I use standard fluorescent proteins (e.g., GFP-CPAP) with ExM?

Yes, fluorescent proteins can be used with ExM.[\[7\]](#)[\[12\]](#) The fluorescent protein itself can be anchored to the hydrogel. However, be aware that the fluorescence signal will be diluted upon expansion, so a bright and stable fluorophore is recommended.[\[13\]](#)

Troubleshooting Guide

Issue 1: Low or no fluorescence signal after expansion.

- Possible Cause: Dilution of fluorophores. The expansion process increases the volume, which can significantly decrease the concentration of fluorophores.[\[13\]](#)
- Solution:
 - Use bright and photostable fluorescent dyes.

- Consider using antibody staining post-expansion, which can sometimes improve signal.[\[7\]](#)
- Employ signal amplification techniques like hybridization chain reaction (HCR) for ExFISH.[\[7\]](#)
- Use a high quantum efficiency camera with low noise to maximize signal collection.[\[13\]](#)
- Possible Cause: Quenching of fluorescence by the gel.
- Solution: Ensure thorough washing steps to remove any residual chemicals from the gelation process that might quench fluorescence.
- Possible Cause: Epitope masking or destruction during homogenization. The enzymatic digestion or denaturation step can damage the epitope your antibody recognizes.[\[7\]](#)
- Solution:
 - Try a gentler homogenization method, such as a high-temperature denaturation in a detergent solution instead of protease digestion.[\[7\]](#)[\[12\]](#)
 - Screen multiple antibodies that target different epitopes on CPAP.
 - Consider a post-expansion staining protocol.[\[2\]](#)[\[3\]](#)

Issue 2: Anisotropic (uneven) expansion of the sample.

- Possible Cause: Incomplete or uneven polymerization of the hydrogel.[\[1\]](#)
- Solution:
 - Ensure all components of the monomer solution are fresh and thoroughly mixed.
 - Allow sufficient time for the gel to fully polymerize.
 - Perform the gelation in a controlled temperature environment.
- Possible Cause: Incomplete homogenization of the sample. If some cellular structures resist expansion, it can lead to distortion.[\[1\]](#)

- Solution:
 - Increase the duration or temperature of the digestion/denaturation step.
 - Ensure the digestion buffer fully penetrates the sample.

Issue 3: Difficulty in identifying centrioles or CPAP signal after expansion.

- Possible Cause: Loss of structural context. The expansion process can make it challenging to orient oneself within the cell.
- Solution:
 - Co-stain with a robust marker for a larger, easily identifiable organelle, such as tubulin for microtubules or DAPI for the nucleus.[\[9\]](#)
 - Acquire pre-expansion images at lower magnification to create a map of the sample area before expanding.[\[14\]](#)
- Possible Cause: Aggregation of centrosomal proteins. Centrosomal proteins can form aggregates that might be mistaken for bona fide centrioles.[\[5\]](#)
- Solution:
 - Use co-localization with other known centriolar markers to confirm the identity of the structure.
 - Carefully analyze the morphology of the signal; true centrioles should have a characteristic cylindrical shape.

Quantitative Data Summary

Expansion Method	Typical Linear Expansion Factor	Effective Resolution (with ~250nm microscope)	Reference(s)
Standard ExM/proExM	~4-4.5x	~60-70 nm	[7] [2]
Iterative ExM (iExM)	~20x	~25 nm	[7]
X10 Expansion	~10x	~25-30 nm	[8]

Experimental Protocols

Protein-Retention Expansion Microscopy (proExM) Protocol for CPAP

This protocol is adapted from standard proExM procedures and is suitable for imaging CPAP in cultured cells.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[14\]](#)

1. Fixation and Permeabilization:

- Grow cells on coverslips.
- Fix cells with 4% formaldehyde in PBS for 15 minutes.
- Permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.

2. Immunostaining (Pre-expansion):

- Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
- Incubate with primary antibody against CPAP (and any co-staining targets) in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with secondary antibodies conjugated to bright, photostable fluorophores for 1-2 hours at room temperature.
- Wash three times with PBS.

3. Anchoring:

- Incubate the sample with Acryloyl-X SE (AcX) at a concentration of 0.1 mg/mL in PBS for several hours to overnight at room temperature.[\[12\]](#)[\[14\]](#) This step crosslinks the proteins to the future hydrogel.

4. Gelation:

- Prepare the monomer solution (e.g., 20% acrylamide, 0.04% bis-acrylamide, 7% sodium acrylate in PBS).[\[15\]](#)
- Add TEMED and ammonium persulfate (APS) to initiate polymerization.
- Place a drop of the monomer solution on a hydrophobic surface, and invert the coverslip onto the drop.
- Incubate in a humidified chamber at 37°C for 2 hours to allow the gel to polymerize.

5. Homogenization (Digestion):

- Carefully detach the gel from the coverslip.
- Incubate the gel in digestion buffer containing Proteinase K (8 units/mL) in a buffer solution.[\[12\]](#)
- Digest overnight at 50°C or until the gel is fully cleared and has expanded slightly.[\[8\]](#)

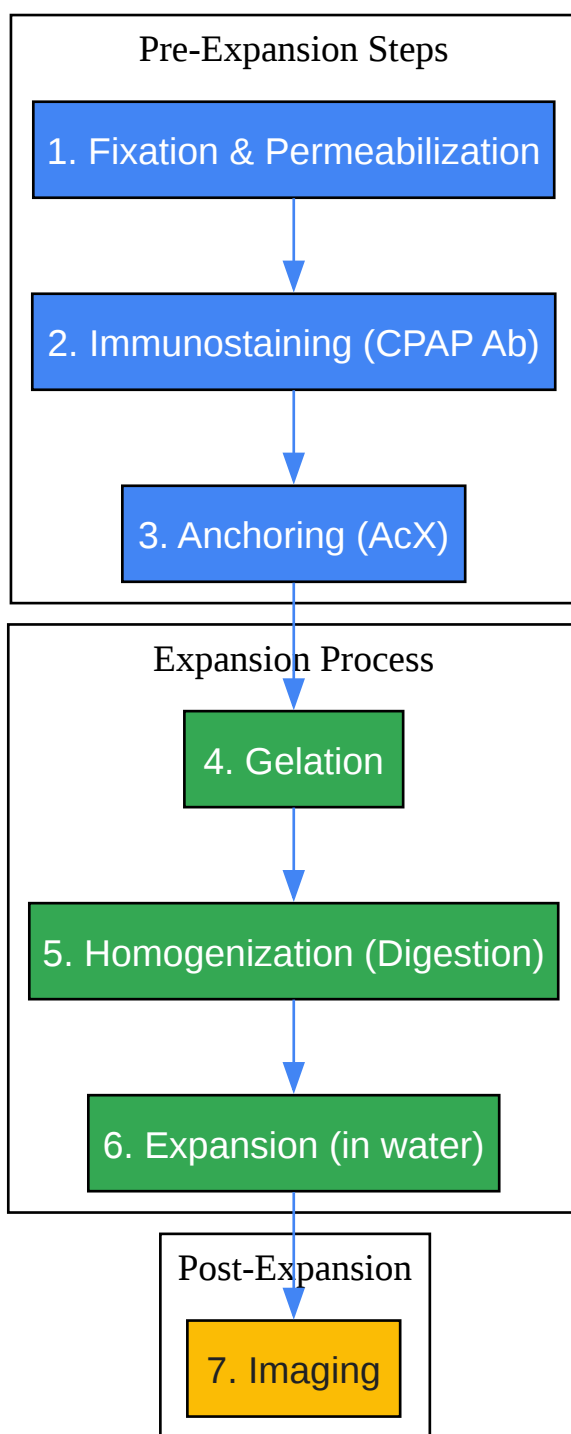
6. Expansion:

- Transfer the gel to a larger container.
- Wash the gel multiple times with distilled water.
- The gel will expand with each wash. Continue washing until the expansion factor stabilizes (typically ~4x).[\[2\]](#)[\[3\]](#)

7. Imaging:

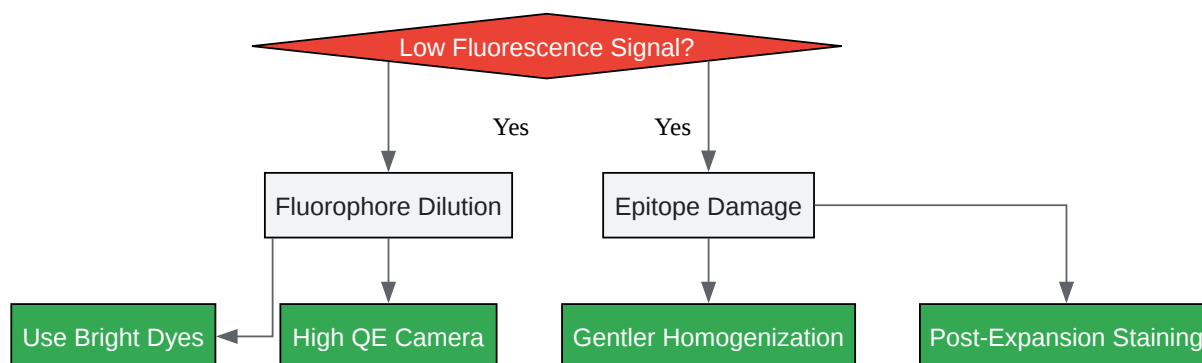
- Mount the expanded gel in a chamber for imaging.
- Image using a confocal or other fluorescence microscope. Water immersion objectives are recommended for imaging deeper into the expanded sample.[\[15\]](#)

Visualizations



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Caption: Key steps in the protein-retention expansion microscopy (proExM) workflow.



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Caption: Troubleshooting logic for low fluorescence signal in ExM.

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